Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate
Description
Properties
IUPAC Name |
methyl 6-[(4-hydroxybenzoyl)amino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13(17)5-3-2-4-10-15-14(18)11-6-8-12(16)9-7-11/h6-9,16H,2-5,10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYATFHKZIZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate typically involves the reaction of 6-aminohexanoic acid with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The formamido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that methyl 6-[(4-hydroxyphenyl)formamido]hexanoate exhibits notable biological activities, particularly in anti-inflammatory and analgesic domains. Compounds with similar structures often demonstrate these effects, suggesting that this compound could be a candidate for therapeutic applications.
Potential Therapeutic Applications:
- Anti-inflammatory Agents: Its structural similarities to known anti-inflammatory compounds suggest potential efficacy in reducing inflammation.
- Analgesics: The compound may offer pain relief properties, making it suitable for managing pain conditions.
- Cancer Research: Interaction studies indicate that it may modulate pathways involved in cancer progression, warranting further investigation into its anticancer properties.
Case Studies and Research Findings
-
Interaction Studies:
- Research shows that compounds similar to this compound can interact with enzymes involved in inflammatory pathways. This interaction could lead to modulation of these pathways, enhancing its therapeutic potential.
- Anticancer Activity:
-
Pharmacological Profiles:
- The unique combination of the hexanoic acid chain and the formamido group on the phenyl ring may provide distinct pharmacological profiles compared to other similar compounds, particularly regarding solubility and stability.
Mechanism of Action
The mechanism of action of Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the formamido group can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Yields are reported where data is available.
Substituent Effects on Reactivity and Bioactivity
- Hydroxyl Group (4-OH): Enhances solubility in polar solvents due to hydrogen-bonding capacity. May confer antioxidant activity, as seen in phenolic compounds like gingerols (e.g., 6-shogaol in ) . Susceptible to oxidation or conjugation reactions, requiring protective strategies during synthesis.
Halogen Substituents (4-Cl, 4-I) :
- Chloro derivative : Increased lipophilicity (logP ~2.8 vs. ~1.5 for 4-OH) improves membrane penetration but reduces water solubility. Used in enzyme inhibition studies (e.g., hyaluronidase inhibitors) .
- Iodo derivative : Heavy atom effect makes it suitable for radiolabeling or X-ray crystallography .
- Amino and Formyl Groups: 4-NH2: Serves as a precursor for diazenyl derivatives (e.g., azo dyes in ) . 4-CHO: Reactive aldehyde group enables Schiff base formation for fluorescent probes (e.g., styrylcoumarin derivatives in ) .
Ester vs. Carboxylic Acid Derivatives
- Methyl/Ethyl Esters: Improved cell permeability compared to carboxylic acids. Example: Ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate () is esterified to enhance stability during synthesis .
Carboxylic Acids :
- Higher polarity limits bioavailability but facilitates conjugation (e.g., to NHS esters for bioconjugation in and ) .
Biological Activity
Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate, identified by its CAS number 405096-12-0, is a compound with significant potential for various biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
This compound features a hexanoate backbone with a formamido group attached to a 4-hydroxyphenyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 265.31 g/mol. The structural characteristics contribute to its unique chemical reactivity and biological activity.
1. Anti-inflammatory and Analgesic Effects
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties. Compounds with similar structures often modulate inflammatory pathways, suggesting that this compound could be effective in treating conditions characterized by inflammation.
- Mechanism of Action : The presence of the hydroxyl group on the phenyl ring enhances interaction with biological targets, potentially influencing enzyme activity involved in inflammatory responses.
2. Antitumor Activity
Research on compounds structurally related to this compound has shown promising antitumor effects. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Case Study : A study involving IMB-1406, a compound with structural similarities, demonstrated significant inhibition of cancer cell proliferation across various cell lines, including HepG2 and A549, with IC values ranging from 6.92 to 8.99 μM .
| Cell Line | Inhibition Rate (30 μM) | IC (μM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancer pathways.
- Interactions : The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound's affinity for target proteins or enzymes. The formamido group may engage in nucleophilic or electrophilic reactions that modulate the activity of these targets.
Potential Applications
Given its biological properties, this compound has potential applications in:
- Pharmaceutical Development : As a candidate for developing anti-inflammatory and analgesic medications.
- Cancer Therapy : Investigating its role as an antitumor agent could lead to new treatments for various cancers.
- Research Tool : Its unique structure makes it a valuable compound for studying biochemical interactions and pathways.
Q & A
Q. What are the established synthetic routes for Methyl 6-[(4-hydroxyphenyl)formamido]hexanoate, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) amide bond formation between 4-hydroxybenzamide and a hexanoate ester precursor, and (2) esterification to introduce the methyl group. For coupling aromatic groups, Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ catalysts and arylboronic acids) has been effective for similar compounds . Critical parameters include:
- Catalyst loading : 10–15 mol% Pd(PPh₃)₄ for efficient coupling.
- Base : 2 N Na₂CO₃ to maintain pH for boronic acid activation.
- Purification : Flash chromatography (e.g., PE/EtOAc gradients) resolves unreacted starting materials .
Table 1 summarizes optimized conditions from analogous syntheses:
| Parameter | Example Value | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (0.45 mmol) | |
| Reaction Time | 12–24 hours (reflux) | |
| Yield | 70–80% |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- ¹H-NMR : Key signals include the methyl ester (~δ 3.68 ppm), aromatic protons from the 4-hydroxyphenyl group (~δ 6.94–7.47 ppm), and formamido NH (~δ 8–10 ppm, broad) .
- Mass Spectrometry (CI-MS) : Look for [M+NH₄]⁺ ions (e.g., m/z 346 for similar esters) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation of the 4-hydroxyphenyl group .
- Solubility : Dissolve in anhydrous DMSO or THF for long-term stock solutions. Avoid aqueous buffers unless immediately used .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for low yields in coupling steps?
- Methodological Answer :
- Enzymatic Acylation : If enzymatic methods (e.g., Novozyme 435®) fail, switch to chemical acylating agents (e.g., EDCI/HOBt) to bypass enzyme specificity issues .
- Alternative Catalysts : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for sterically hindered substrates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours at 100°C) to minimize side reactions .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate between regioisomers or byproducts. For example, accidental O-methylation of the phenolic –OH group would shift aromatic proton signals .
- X-ray Crystallography : Confirm molecular geometry if synthetic ambiguity persists (e.g., cis/trans amide bonds) .
Q. What methodologies assess hydrolytic stability of the methyl ester under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 24, and 48 hours .
- Enzymatic Hydrolysis : Test esterase-mediated cleavage using porcine liver esterase; quantify hexanoic acid by GC-MS .
Q. How can the 4-hydroxyphenyl substituent’s impact on physicochemical properties be systematically studied?
- Methodological Answer :
- Comparative Analog Synthesis : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) groups. Measure logP (octanol/water) and pKa shifts .
- DFT Calculations : Model substituent effects on electron density distribution and H-bonding capacity using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
